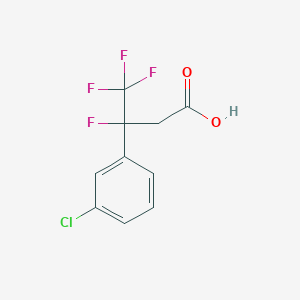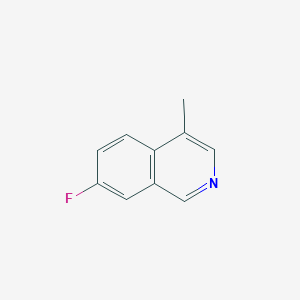
7-Fluoro-4-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-4-methylisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are structural isomers of quinolines and are widely found in naturally occurring alkaloids. The incorporation of a fluorine atom into the isoquinoline structure enhances its biological activity and provides unique properties, making it an important compound in pharmaceuticals and materials science .
Métodos De Preparación
Análisis De Reacciones Químicas
7-Fluoro-4-methylisoquinoline undergoes various chemical reactions:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted isoquinolines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Aplicaciones Científicas De Investigación
7-Fluoro-4-methylisoquinoline has a wide range of applications in scientific research:
Pharmaceuticals: The compound is used in the development of drugs due to its enhanced biological activity.
Materials Science: The compound’s unique properties make it useful in the development of materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
Agriculture: Fluorinated isoquinolines have applications in agriculture as components of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-4-methylisoquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit various enzymes, leading to the disruption of essential biological processes in pathogens.
DNA Interaction: Similar to other fluoroquinolones, it can interact with DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death.
Comparación Con Compuestos Similares
7-Fluoro-4-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: This compound is used as an antimalarial drug and has a different substitution pattern compared to this compound.
Propiedades
Fórmula molecular |
C10H8FN |
|---|---|
Peso molecular |
161.18 g/mol |
Nombre IUPAC |
7-fluoro-4-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3 |
Clave InChI |
UXOABUFMYJQPAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC2=C1C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


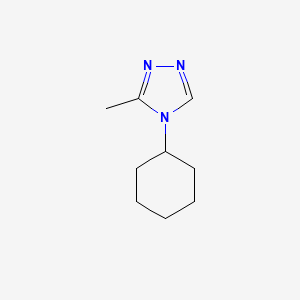
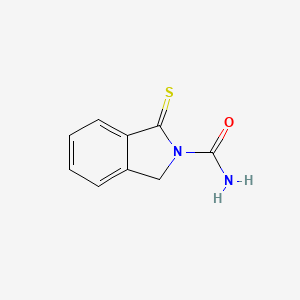
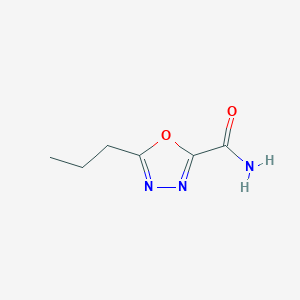
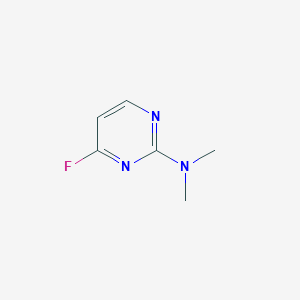
![4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole](/img/structure/B13118367.png)


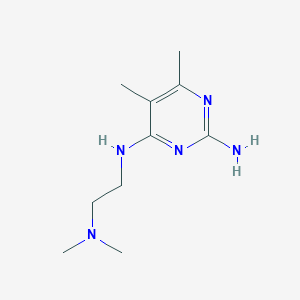

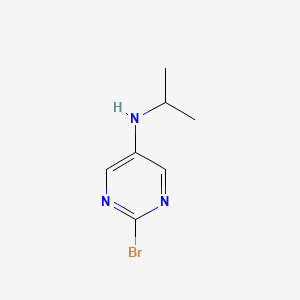
![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)
